molecular formula C6H3F4NO B1459802 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine CAS No. 1227594-14-0

2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine

Cat. No.: B1459802
CAS No.: 1227594-14-0
M. Wt: 181.09 g/mol
InChI Key: JETWAIGEGHLJRB-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H3F4NO. This compound is characterized by the presence of both fluorine and hydroxyl functional groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to elevated temperatures, depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as vapor-phase reactions or continuous flow processes. These methods ensure higher yields and consistent quality, which are essential for large-scale applications in pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with these targets, leading to increased potency and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-3-(trifluoromethyl)pyridine
  • 3-Bromo-5-(trifluoromethyl)pyridine
  • 2-Fluoro-4-nitrobenzoic acid

Uniqueness

2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine is unique due to the combination of fluorine and hydroxyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-fluoro-3-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO/c7-5-4(6(8,9)10)3(12)1-2-11-5/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETWAIGEGHLJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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